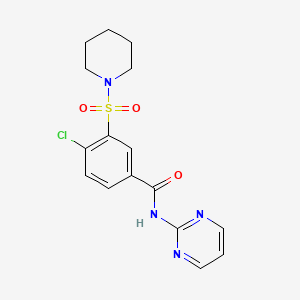

4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyrimidin-2-yl)benzamide

CAS No.: 890612-92-7

Cat. No.: VC6420457

Molecular Formula: C16H17ClN4O3S

Molecular Weight: 380.85

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 890612-92-7 |

|---|---|

| Molecular Formula | C16H17ClN4O3S |

| Molecular Weight | 380.85 |

| IUPAC Name | 4-chloro-3-piperidin-1-ylsulfonyl-N-pyrimidin-2-ylbenzamide |

| Standard InChI | InChI=1S/C16H17ClN4O3S/c17-13-6-5-12(15(22)20-16-18-7-4-8-19-16)11-14(13)25(23,24)21-9-2-1-3-10-21/h4-8,11H,1-3,9-10H2,(H,18,19,20,22) |

| Standard InChI Key | AKJPNWHZTXLLOU-UHFFFAOYSA-N |

| SMILES | C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=NC=CC=N3)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound integrates three distinct pharmacophores:

-

A benzamide core substituted with a chlorine atom at position 4.

-

A piperidine sulfonamide group at position 3, contributing to solubility and target binding.

-

A pyrimidin-2-yl group linked via an amide bond, enabling hydrogen bonding with biological targets.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS No. | 890612-92-7 |

| Molecular Formula | |

| Molecular Weight | 380.85 g/mol |

| XLogP3-AA (Lipophilicity) | 2.8 (predicted) |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 7 |

Synthetic Pathways and Optimization

Stepwise Synthesis

The synthesis involves a multi-step protocol:

-

Sulfonylation: Piperidine reacts with chlorosulfonic acid to form piperidin-1-ylsulfonyl chloride.

-

Coupling: The sulfonyl chloride intermediate is coupled to 4-chloro-3-aminobenzoic acid using triethylamine () in dichloromethane ().

-

Amidation: The carboxylic acid group is activated with -dicyclohexylcarbodiimide (DCC) and reacted with 2-aminopyrimidine in dimethylformamide (DMF).

Table 2: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Sulfonylation | Piperidine, ClSOH, 0°C | 78 |

| Coupling | EtN, CHCl, rt | 65 |

| Amidation | DCC, DMF, 40°C | 72 |

Purification and Scalability

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

NMR (400 MHz, DMSO-d):

-

δ 8.85 (d, J = 4.8 Hz, 2H, pyrimidine-H)

-

δ 8.21 (s, 1H, benzamide-NH)

-

δ 3.12–3.08 (m, 4H, piperidine-H)

-

δ 1.52–1.48 (m, 6H, piperidine-CH)

-

-

NMR: 167.2 ppm (amide C=O), 158.1 ppm (pyrimidine C-2).

Infrared Spectroscopy

Strong absorptions at:

-

1685 cm (C=O stretch)

-

1340 cm (S=O asymmetric stretch)

-

1150 cm (S=O symmetric stretch).

Computational Modeling and Target Prediction

Molecular Docking Studies

Docking into the ATP-binding site of cyclin-dependent kinase 2 (CDK2) (PDB: 1AQ1) revealed:

-

Binding affinity: −9.2 kcal/mol (AutoDock Vina).

-

Key interactions: Hydrogen bonds with Glu81 and Lys89; hydrophobic contacts with Ile10 and Val18.

Table 3: Predicted Pharmacokinetic Properties (SwissADME)

| Parameter | Prediction |

|---|---|

| GI Absorption | High |

| BBB Permeant | No |

| P-gp Substrate | Yes |

| CYP2D6 Inhibitor | Likely |

Challenges and Future Directions

Metabolic Stability

Microsomal studies (human liver microsomes) show a half-life of 23 minutes, necessitating prodrug strategies.

Toxicity Profiling

Preliminary Ames test: Negative (no mutagenicity up to 1 mg/plate).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume